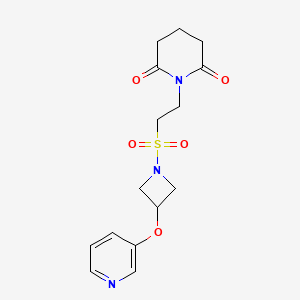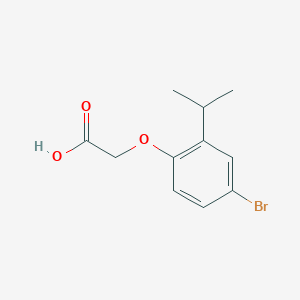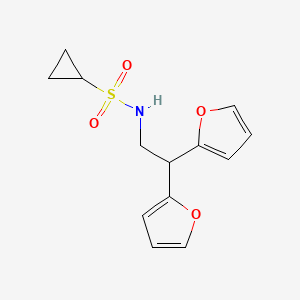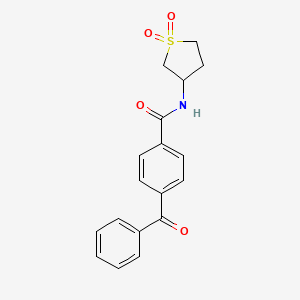![molecular formula C18H13ClFN5O B2491611 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 900012-58-0](/img/structure/B2491611.png)
5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is part of a broader class of chemical entities known for their diverse biological activities and potential applications in various fields of chemistry and biology. Such compounds are synthesized through specific reactions that enable the incorporation of various functional groups, influencing their chemical and physical properties.
Synthesis Analysis
The synthesis of structurally related compounds involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. These processes often include cyclization reactions, the introduction of halogens, and the formation of heterocyclic structures. For example, the synthesis and structural characterization of isostructural compounds involving similar functional groups have been reported, where high yields and crystallization from specific solvents were achieved, allowing for structure determination by single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021)(Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
The molecular structure of related compounds reveals an essentially planar configuration with certain groups oriented perpendicular to the main molecular plane. This arrangement significantly affects the compound's reactivity and interactions. The detailed structural analysis often employs single crystal X-ray diffraction to elucidate the precise molecular geometry and intermolecular interactions (Kariuki, Abdel-Wahab, & El‐Hiti, 2021)(Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis of compounds structurally related to 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole. They achieved high yields and used single crystal diffraction for structural determination, highlighting the compound's planarity and orientation of fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antibacterial Activity
In 2016, Tien et al. synthesized derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles, including structures similar to the compound . These compounds were tested for antimicrobial activity, indicating potential applications in battling bacterial infections (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Synthesis and Antimicrobial Activities
Another relevant study by Demirbaş et al. (2010) explored the synthesis of derivatives of 1,2,4-triazol-3-one, closely related to the compound of interest. The synthesized compounds demonstrated good to moderate antimicrobial activities against various bacterial strains, except for specific Candida species (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010).
Crystal Structures and Intermolecular Interactions
Karayel et al. (2015) determined the crystal structures of antioxidant triazolyl-benzimidazole compounds, which are structurally related to the compound . This study provides insights into the planarity of the benzimidazole ring systems and the orientation of triazole parts, relevant for understanding the compound's potential applications in antioxidant research (Karayel, Özbey, Ayhan-Kılcıgil, & Kuş, 2015).
Propiedades
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O/c1-10-5-3-4-6-13(10)17-21-18(26-23-17)16-11(2)25(24-22-16)12-7-8-15(20)14(19)9-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWECOHHOUIMABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/no-structure.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2491532.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2491535.png)
![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2491536.png)


![2-[(3-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2491542.png)
![N-[(5-Methyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2491543.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2491546.png)


